molecular formula C7H10O B14120192 4,5-Heptadien-2-one CAS No. 4187-75-1

4,5-Heptadien-2-one

Cat. No.: B14120192
CAS No.: 4187-75-1
M. Wt: 110.15 g/mol
InChI Key: AAOZVMCWCVICGM-UHFFFAOYSA-N
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Description

4,5-Heptadien-2-one is an organic compound with the molecular formula C7H10O. It is characterized by the presence of two conjugated double bonds and a ketone functional group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Heptadien-2-one can be synthesized through several methods. One common approach involves the reaction of 4,5-heptadien-2-ol with oxidizing agents. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5-Heptadien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 4,5-heptadien-2-ol.

    Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

4,5-Heptadien-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Heptadien-2-one exerts its effects is primarily through its reactive double bonds and ketone group. These functional groups allow the compound to participate in various chemical reactions, interacting with molecular targets such as enzymes and receptors. The pathways involved often include oxidation-reduction reactions and electrophilic addition, which can lead to significant changes in the structure and function of biological molecules .

Comparison with Similar Compounds

Uniqueness: 4,5-Heptadien-2-one stands out due to its specific arrangement of double bonds and the presence of a ketone group, which confer unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

4187-75-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,5H,6H2,1-2H3

InChI Key

AAOZVMCWCVICGM-UHFFFAOYSA-N

Canonical SMILES

CC=C=CCC(=O)C

Origin of Product

United States

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